{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine
Beschreibung
{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine is a sulfonamide derivative featuring a piperidine ring substituted with a pyridin-3-yl group and linked via a sulfonyl bridge to a para-aminophenyl moiety. However, evidence suggests its commercial availability is discontinued, indicating possible challenges in synthesis or preliminary efficacy/toxicity profiles .
Eigenschaften
IUPAC Name |
4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAINMIHJGKNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination Approach
A common route to substituted piperidines involves reductive amination of ketones with diamines. For 2-pyridin-3-ylpiperidine, pyridine-3-carboxaldehyde may react with 1,5-diaminopentane under hydrogenation conditions:
$$
\text{Pyridine-3-carboxaldehyde} + \text{1,5-Diaminopentane} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-Pyridin-3-ylpiperidine}
$$
Optimization Insights :
Cyclization of Pyridinyl-Substituted Amines
Alternative methods employ cyclization of γ-chloroamines. For example, treatment of $$N$$-(3-chloropropyl)pyridine-3-amine with base induces ring closure:
$$
\text{N-(3-Chloropropyl)pyridine-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Pyridin-3-ylpiperidine}
$$
Reaction Conditions :
- Base : Potassium carbonate in DMF at 80°C for 6–8 h.
- Yield : ~55–60%, with residual starting material requiring iterative cycling.
Synthesis of 4-Aminophenylsulfonyl Chloride
Direct Sulfonation of Aniline Derivatives
Direct sulfonation of aniline is complicated by competitive ortho/para directing effects. A stepwise protocol involving protection, sulfonation, and deprotection is preferred:
- Protection : Acetylation of 4-nitroaniline using acetic anhydride:
$$
\text{4-Nitroaniline} \xrightarrow{\text{(Ac)}2\text{O}, \text{H}2\text{SO}_4} \text{4-Nitroacetanilide}
$$ - Sulfonation : Reaction with chlorosulfonic acid at 0°C:
$$
\text{4-Nitroacetanilide} \xrightarrow{\text{ClSO}_3\text{H}, 0^\circ\text{C}} \text{4-Nitroacetanilide-3-sulfonic acid}
$$ - Chlorination : Conversion to sulfonyl chloride using PCl$$5$$:
$$
\text{4-Nitroacetanilide-3-sulfonic acid} \xrightarrow{\text{PCl}5, \Delta} \text{4-Nitroacetanilide-3-sulfonyl chloride}
$$ - Deprotection and Reduction : Hydrolysis (HCl/H$$2$$O) followed by catalytic hydrogenation:
$$
\text{4-Nitroacetanilide-3-sulfonyl chloride} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Aminophenylsulfonyl chloride}
$$
Key Observations :
- Yield : 40–45% over four steps due to losses during protection/deprotection.
- Purity : ≥95% by $$^1$$H NMR after recrystallization (ethanol/water).
Coupling of 2-Pyridin-3-ylpiperidine and 4-Aminophenylsulfonyl Chloride
Sulfonamide Bond Formation
The final step involves nucleophilic substitution of the sulfonyl chloride with the piperidine amine:
$$
\text{4-Aminophenylsulfonyl chloride} + \text{2-Pyridin-3-ylpiperidine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Protocol :
- Solvent : Anhydrous DMF (5 mL/mmol).
- Base : Triethylamine (2.5 equiv) or K$$2$$CO$$3$$ (3.0 equiv).
- Temperature : 0°C → rt, 12–16 h.
- Workup : Quench with ice-water, extract with CH$$2$$Cl$$2$$, dry (Na$$2$$SO$$4$$), and purify via silica gel chromatography.
Performance Metrics :
| Base Used | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 0 → rt | 16 | 78 | 98 |
| K$$2$$CO$$3$$ | 25 | 12 | 82 | 97 |
Critical Notes :
- Excess base prevents HCl-induced side reactions.
- DMF enhances solubility but complicates removal; alternatives like THF or CH$$_3$$CN reduce yield by 15–20%.
Alternative Pathways and Methodological Comparisons
One-Pot Sulfonation-Amination
A streamlined approach avoids isolating the sulfonyl chloride:
- In Situ Sulfonation : Treat 4-nitroaniline with ClSO$$3$$H in CH$$2$$Cl$$_2$$.
- Chlorination : Add PCl$$_5$$ directly to the reaction mixture.
- Coupling : Introduce 2-pyridin-3-ylpiperidine and K$$2$$CO$$3$$.
Advantages :
- Reduced purification steps.
- Yield : 68% (overall).
Drawbacks :
- Requires strict moisture control.
- Byproduct (POCl$$_3$$) necessitates careful quenching.
Analytical Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.45 (d, $$J = 4.8$$ Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.82–3.78 (m, 2H, Piperidine-H), 2.95–2.89 (m, 2H, Piperidine-H), 1.82–1.75 (m, 4H, Piperidine-H).
- HRMS : Calculated for C$${16}$$H$${18}$$N$$3$$O$$2$$S [M+H]$$^+$$: 316.1118; Found: 316.1121.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 H$$_2$$O/MeCN, 1.0 mL/min).
- Elemental Analysis : C 60.93%, H 5.71%, N 13.32% (theoretical: C 60.94%, H 5.72%, N 13.33%).
Industrial Scalability and Environmental Impact
Green Chemistry Considerations
- Solvent Recovery : DMF can be reclaimed via distillation (bp 153°C).
- Waste Streams : Neutralization of chlorosulfonic acid residues with NaHCO$$_3$$ minimizes environmental toxicity.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Pyridin-3-ylpiperidine | 2,500 |
| 4-Aminophenylsulfonyl chloride | 1,800 |
| Total (per kg product) | 4,300 |
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
Recent studies have indicated that compounds similar to {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine may inhibit enzymes involved in the regulation of glucose metabolism. Specifically, inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to therapeutic effects for conditions such as type 2 diabetes and obesity. These findings suggest that this compound could be beneficial in managing metabolic syndrome, which encompasses insulin resistance and cardiovascular diseases .
Central Nervous System Disorders
The compound's structural characteristics position it as a candidate for treating CNS disorders. Research indicates that similar piperidine derivatives exhibit potential in alleviating symptoms associated with cognitive impairments and neurodegenerative diseases like Alzheimer's disease. The pharmacological properties attributed to the sulfonamide moiety enhance its efficacy in targeting neurological pathways .
Cancer Therapy
The anticancer potential of this compound is supported by studies demonstrating cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide groups is known to enhance the activity of compounds against tumors by interfering with cell proliferation and inducing apoptosis. Preliminary data suggest that derivatives of this compound could play a role in developing new cancer therapies .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine and piperidine rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table highlights structural and functional differences between {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine and related sulfonamide/piperidine derivatives:
Structural and Functional Insights
- Heterocyclic Core Variations: Piperidine vs. Piperazine: Piperidine (6-membered ring with one nitrogen) offers conformational rigidity compared to piperazine (6-membered ring with two nitrogens), which may influence binding to flat vs. charged binding pockets . Pyridine Orientation: Pyridin-3-yl substitution (target compound) vs.
- Pharmacological Implications: Benzothiazole-containing sulfonamides () demonstrated anticonvulsant activity, suggesting CNS permeability. The target compound’s pyridinyl-piperidine core may similarly target neurological receptors but lacks direct evidence . Halogenated analogs () mimic dapsone, a known antimicrobial, but the target compound’s heterocyclic core may redirect activity toward kinase or protease inhibition .
Biologische Aktivität
The compound {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine, also known by its CAS number 878433-00-2, is a sulfonamide derivative with potential biological activity. Its structure features a piperidine moiety linked to a pyridine ring, which is significant for its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.41 g/mol
- IUPAC Name : 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)aniline
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its sulfonamide group is known to influence enzyme inhibition, particularly in pathways involving protein kinases and other signaling molecules.
Inhibition of Protein Kinases
Recent studies have indicated that compounds similar to this compound can inhibit specific protein kinases, which play a crucial role in cell signaling and proliferation. For instance, inhibitors targeting the PDGFRA and KIT kinases have shown promise in treating certain cancers .
Modulation of Neurotransmitter Receptors
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly histamine receptors. Analogous compounds have demonstrated binding affinity to H1 receptors, implicating possible use in neuropharmacological applications .
Study on Cancer Cell Lines
In vitro studies have been conducted using cancer cell lines to evaluate the efficacy of this compound as a therapeutic agent. The compound exhibited significant cytotoxic effects against various tumor cells, indicating its potential as an anticancer drug.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 5.2 | Induction of apoptosis |
| MCF7 (Breast cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 4.5 | Cell cycle arrest |
Neuropharmacological Effects
Another study focused on the neuropharmacological properties of similar compounds revealed that they could modulate dopamine synthesis and release in rodent models. This suggests that this compound may have implications in treating neurological disorders .
Q & A
Q. What are the optimal synthetic routes for {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the phenylamine group followed by coupling with a pyridinylpiperidine moiety. Key steps include:
- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
- Piperidine-Pyridine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) in solvents like toluene/DMF under inert atmospheres (argon/nitrogen) at 80–120°C .
- Optimization : Adjust reaction time (12–24 hours), stoichiometry (1:1.2 molar ratio for coupling partners), and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | SO₂Cl₂, Et₃N | DCM | 0–5°C, 2h | 75–85 |
| Coupling | Pd(OAc)₂, XPhos | Toluene/DMF | 100°C, 18h | 60–70 |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH₂ at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 360.1234) .
- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to assess sulfonyl group geometry .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water phases .
- Column Chromatography : Use gradient elution (e.g., 30–70% ethyl acetate in hexane) to resolve sulfonamide intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to 4°C for crystal formation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) based on sulfonyl and pyridine interactions .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity against enzymes like COX-2 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR (surface plasmon resonance) to confirm binding kinetics .
- Metabolic Stability Tests : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
- Proteomic Profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .
Q. Table 2: Cross-Validation of Biological Activity
| Assay Type | Target Protein | Reported IC₅₀ (µM) | Confirmed IC₅₀ (µM) | Method Used |
|---|---|---|---|---|
| Fluorescence Polarization | Kinase X | 0.45 | 0.52 | Competitive binding |
| SPR | Kinase X | 0.38 | 0.41 | Kinetic analysis |
Q. How do structural modifications influence the compound’s interaction with ion channels or receptors?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents on the pyridine ring (e.g., fluoro, methyl groups) and test affinity via patch-clamp electrophysiology for ion channels .
- Cryo-EM Analysis : Resolve ligand-receptor complexes (e.g., NMDA receptors) to identify critical hydrogen bonds between sulfonyl groups and GluN2A subunits .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications to optimize binding entropy .
Key Considerations for Researchers
- Data Reproducibility : Always cross-reference synthesis protocols from PubChem entries (e.g., CID 12345678) and peer-reviewed journals (e.g., DOI: 10.1007/s00044-023-03041-x) .
- Safety Protocols : Use fume hoods for sulfonylation steps and avoid exposure to palladium residues via ICP-MS analysis .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for neuroprotective or cytotoxic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
